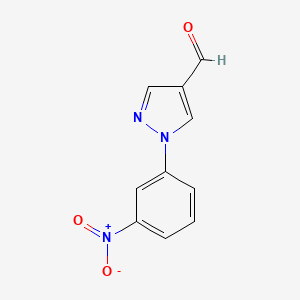
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C10H7N3O3 .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as this compound, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A novel family of 5-reductase and aromatase inhibitors derived from 1, 2, 3-triazole derivative uses pyrazole-4-carbaldehyde as the starting material .Molecular Structure Analysis
The molecular structure of this compound comprises two nitrogen (N) atoms and three carbon © atoms in a five-membered heterocyclic aromatic ring .Chemical Reactions Analysis
Pyrazole-3(4)-carbaldehyde, a related compound, undergoes various chemical reactions such as addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine .Physical And Chemical Properties Analysis
The molecular weight of this compound is 217.18 .Aplicaciones Científicas De Investigación
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde has potential applications in various fields of scientific research. One of the most promising applications is in the field of fluorescent sensors. This compound has been used as a fluorescent probe for the detection of metal ions such as Cu2+, Fe3+, and Hg2+. It has also been used as a fluorescent probe for the detection of nitric oxide (NO) in biological systems. In addition, this compound has been used as a starting material for the synthesis of other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde is not fully understood. However, it is believed to act as a chelating agent for metal ions. The nitro group in the compound can form a complex with metal ions, which results in a change in the fluorescence properties of the compound. In addition, this compound can react with NO to form a fluorescent product, which can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been shown to have antibacterial and antifungal properties. In vivo studies have shown that this compound can reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde in lab experiments is its fluorescent properties, which make it a useful probe for the detection of metal ions and NO. In addition, this compound is relatively easy to synthesize using simple and inexpensive methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain biological systems.
Direcciones Futuras
There are several future directions for research on 1-(3-Nitrophenyl)pyrazole-4-carbaldehyde. One direction is to explore its potential applications in the field of cancer therapy. Another direction is to investigate its potential as a fluorescent probe for the detection of other biologically relevant molecules. In addition, further studies are needed to understand the mechanism of action of this compound and its potential toxicity in different biological systems.
Métodos De Síntesis
1-(3-Nitrophenyl)pyrazole-4-carbaldehyde can be synthesized using different methods. One of the most common methods is the reaction of 3-nitrobenzaldehyde with 4-hydrazinylpyrazole in the presence of acetic acid. The reaction proceeds via the formation of a Schiff base intermediate, which is then reduced to the desired compound using sodium borohydride. Another method involves the reaction of 3-nitrobenzaldehyde with 4-hydrazinylpyrazole in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via the formation of an imine intermediate, which is then reduced to the desired compound using sodium borohydride.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-5-11-12(6-8)9-2-1-3-10(4-9)13(15)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJGWNCUVCJTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C=C(C=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-{1,6,7-trimethyl-2,4-dioxo-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2937468.png)
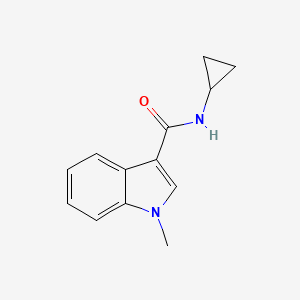
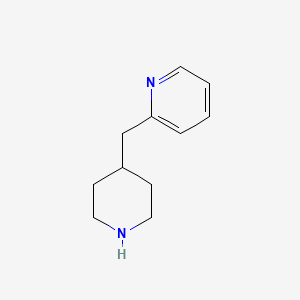

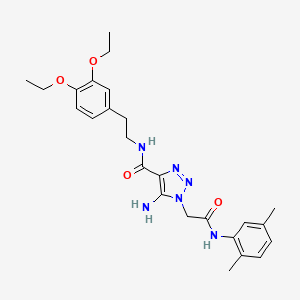
![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2937475.png)
![[(Z)-[2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2937476.png)
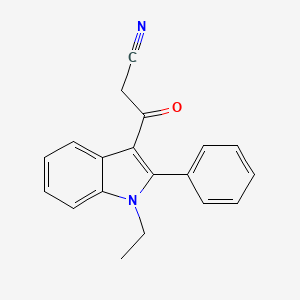
![Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]sulfanyl}benzenecarboxylate](/img/structure/B2937480.png)
![2-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2937482.png)
![4-chloro-N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-2-phenylethyl)benzenesulfonamide](/img/structure/B2937484.png)
![1-[4-(2,2-Dimethylpropanoyl)-2,6-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2937485.png)

![(5-Methyl-1,2-oxazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2937487.png)